molecular formula C12H16ClNO B1273600 N-(4-tert-butylphenyl)-2-chloroacetamide CAS No. 20330-46-5

N-(4-tert-butylphenyl)-2-chloroacetamide

Cat. No. B1273600
CAS RN: 20330-46-5
M. Wt: 225.71 g/mol
InChI Key: SJBCCFZTXLOITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-tert-butylphenyl)-2-chloroacetamide" is a chemical derivative of acetamide, characterized by the presence of a tert-butyl group attached to a phenyl ring and a chloroacetamide moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into similar N-arylphenyl acetamide derivatives and their synthesis, structure, and potential applications, particularly in the field of anti-cancer research and anion binding studies.

Synthesis Analysis

The synthesis of N-arylphenyl acetamide analogs typically involves reactions such as Suzuki coupling, as seen in the synthesis of various N-arylphenyl-2,2-dichloroacetamide analogs with anti-cancer activity . Another method includes the reaction of aniline derivatives with acyl chlorides or similar acylating agents in the presence of a base, as demonstrated in the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide . These methods could potentially be adapted for the synthesis of "N-(4-tert-butylphenyl)-2-chloroacetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystal structure determination is a common technique used to analyze the molecular structure of N-arylphenyl acetamides. For instance, the crystal structures of various N-(substitutedphenyl)-2,2,2-trichloroacetamides were determined, providing insights into bond lengths, bond angles, and the effects of substituents on the molecular conformation . Similar structural analysis techniques could be applied to "N-(4-tert-butylphenyl)-2-chloroacetamide" to elucidate its molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of N-arylphenyl acetamides can be influenced by the nature of the substituents on the phenyl ring. For example, the presence of strong electron-withdrawing or electron-donating groups can affect the reactivity of the amide bond and the overall stability of the compound . The tert-butyl group in "N-(4-tert-butylphenyl)-2-chloroacetamide" is an electron-donating group, which could potentially influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-arylphenyl acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the introduction of methyl groups in N-(methylphenyl)-2,2-dichloroacetamides was found to influence the vibrational characteristics of the amide group, which could be related to changes in physical properties . The tert-butyl group in "N-(4-tert-butylphenyl)-2-chloroacetamide" is bulky and could affect the compound's physical properties, such as solubility and melting point.

Scientific Research Applications

Fluorescent Probe Development

N-(4-(tert-butyl)-phenyl)-2-chloroacetamide has been utilized in developing novel fluorescent probes. Specifically, a functionalized thiacalix[4]arene architecture incorporating this compound showed a "turn-on" fluorescence response towards Hg(II) ions. This fluorescence behavior is attributed to the strong electron-donating aryl amido substituent in the compound, making it significant in sensing applications (Verma et al., 2021).

Catalysis and Organic Synthesis

In organic chemistry, derivatives of N-(4-tert-butylphenyl)-2-chloroacetamide have been explored for their catalytic properties. One study involved the use of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam, a derivative, in a carbonylation reaction catalyzed by octacarbonyldicobalt. The process showcased the compound's utility in synthesizing complex organic molecules (Fördős et al., 2009).

Lipophilicity and Pharmacokinetics Prediction

N-(substituted phenyl)-2-chloroacetamides, a category to which N-(4-tert-butylphenyl)-2-chloroacetamide belongs, have been studied for their biological potential. Using chemometric methods, their lipophilicity and pharmacokinetic properties were predicted, contributing to the understanding of how such compounds behave in biological systems (Vastag et al., 2018).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.


Future Directions

This would involve identifying areas where further research is needed. It could include potential applications of the compound, unanswered questions about its behavior, and ways to improve its synthesis.


I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “N-(4-tert-butylphenyl)-2-chloroacetamide”, feel free to ask!


properties

IUPAC Name

N-(4-tert-butylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBCCFZTXLOITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384091
Record name N-(4-tert-butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-2-chloroacetamide

CAS RN

20330-46-5
Record name N-(4-tert-butylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-tert-butylphenyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-tert-butylphenyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-tert-butylphenyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-tert-butylphenyl)-2-chloroacetamide

Citations

For This Compound
1
Citations
S Fortin, E Moreau, J Lacroix, MF Côté… - European journal of …, 2010 - Elsevier
Seven subsets of aromatic urea and amide analogues of N-phenyl-N′-(2-chloroethyl)ureas (CEU) have been synthesized by nucleophilic addition of 3-chloropropylisocyanate, 2-…
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.